
6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 6-bromo-7-fluoro-3,4-dihydronaphthalene-1(2H)-one and 6-bromo-7-fluoro-3,4-dihydronaphthalen-1-one, is an organic compound belonging to the family of naphthalenes. It is a colorless crystalline solid that is soluble in acetone and ethanol. 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is a versatile synthetic intermediate that is used in organic synthesis and in the preparation of a variety of organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthesis of 4-bromo- 2H-chromenes and 2H-thiochromenes : This compound can be synthesized from ketones and PBr3, which may lead to the formation of various phosphonic acids. Such syntheses provide access to a range of novel 4-substituted 2H-chromenes and 2H-thiochromenes (Gabbutt et al., 1994).
Stereochemistry in Halofluorination : The compound undergoes Markovnikov type regioselectivity and stereospecific anti-addition in halofluorination processes. This process can yield products like 1-fluoro-3,4-dihydronaphthalene through specific reaction conditions (Stavber & Zupan, 1979).
Coupling-Electrocyclic Ring Closure Sequence : A synthesis involving 2-bromo-1-vinyl-3,4-dihydronaphthalene and various halides in the presence of palladium(0) can produce multi-substituted naphthalenes. These compounds can undergo electrocyclic ring closure, forming polycyclic hydrocarbons (Gilchrist & Summersell, 1988).
Rearrangement in Hydrohalic Acids : Treatment with concentrated hydrohalic acids can result in rearrangement and formation of halolactams. This behavior is influenced by the position of the halogen substitution (McCord et al., 1982).
Palladium(0) Coupling of Dihydronaphthalene Derivatives : The compound can be converted into N,N-dimethylhydrazones, which can undergo efficient bromine-lithium exchange. These derivatives can be used in electrocyclic ring closure to produce dihydrobenz isoquinolines (Gilchrist & Healy, 1993).
Spectroscopic Analysis and Characterization
NMR Spectroscopy Studies : 1H and 13C NMR spectroscopy are used to study substituted dihydronaphthalene compounds, including derivatives of 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one. This aids in complete proton and carbon spectral assignment (Alam et al., 1995).
Synthesis of Fluoronaphthalene Building Blocks : This compound is used to create fluoronaphthalene derivatives, which are valuable in pharmaceutical and agricultural research. The process includes Diels-Alder reactions and acid-catalyzed isomerizations (Masson & Schlosser, 2005).
Biological Applications
- Design and Biological Evaluation as Bcl-2 Inhibitors : Derivatives of 3,4-dihydronaphthalen-1(2H)-one, including this compound, have been synthesized and evaluated as inhibitors of the Bcl-2 protein, showing potential in cancer treatment (Wang et al., 2017).
Chemical Reactions and Properties
Fluorotetraphenylbismuth Reactions : This compound, among others, has been used in alpha-phenylation of carbonyl compounds, demonstrating the potential of organobismuth(V) compounds in organic synthesis (Ooi, Goto, & Maruoka, 2003).
Rhodium-catalyzed Cycloaddition : The compound is involved in rhodium-catalyzed cycloadditions to construct multi-substituted dihydronaphthalene scaffolds. This process demonstrates a direct reductive elimination mechanism to form aryl-C(sp3) bonds (Fang, Li, & Tong, 2009).
Isomerization to 1-Naphthols : Activated alumina can isomerize epoxy derivatives of this compound to 1-naphthols, with acidic alumina being particularly effective (Hayashi & Ishikawa, 1971).
Eigenschaften
IUPAC Name |
6-bromo-7-fluoro-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBNSHLDYXJLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
1260014-69-4 |
Source


|
| Record name | 6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-((cyclopropylamino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2751998.png)
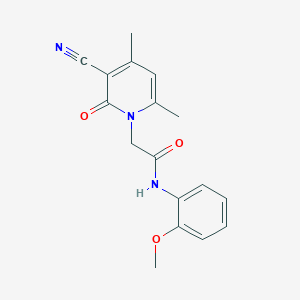
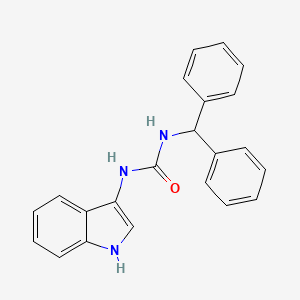
![1-[(2-Methoxyphenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2752002.png)

![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2752009.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2752011.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2752012.png)
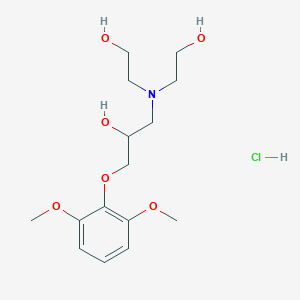
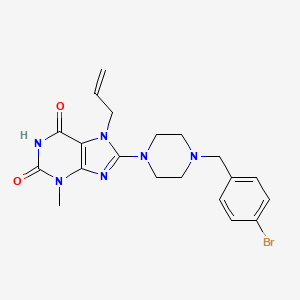

![4-[2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2752018.png)
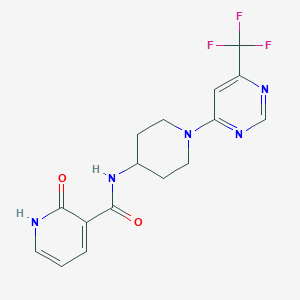
![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2752021.png)